![molecular formula C22H23NO4 B2933448 1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-76-9](/img/structure/B2933448.png)
1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
The compound is a derivative of piperidine, which is a common synthetic fragment used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for “1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one” were not found, a related compound, spiro[1-benzofuran-2,4’-piperidin]-3-one, has been synthesized in five steps with an overall yield of 47% . The synthesis involved selective and sequential derivatisation of the amino and aryl bromide functional groups .Scientific Research Applications
Pharmaceutical Drug Design
The spiro[chroman-2,4’-piperidin] scaffold is a common feature in many pharmacologically active compounds. The presence of the piperidine ring, a six-membered heterocycle with one nitrogen atom, is particularly significant in drug design because it is found in numerous pharmaceuticals . The ethoxybenzoyl moiety could interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking, making it a valuable component in the development of new therapeutic agents.
Organic Synthesis and Catalysis
Spiro compounds like 1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one can serve as intermediates in the synthesis of more complex organic molecules. They can act as catalysts or substrates in various chemical reactions, including cyclization and Michael addition reactions, to create novel compounds with potential applications in medicinal chemistry and materials science .
Biological Activity Studies
The chroman moiety is structurally similar to the chromene ring, which is known for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Research into the biological activity of this compound could lead to the discovery of new bioactive molecules that can be used in the treatment of various diseases .
Neurochemistry
Piperidine derivatives are known to interact with various neurotransmitter systems in the brain, which makes them of interest in neurochemistry and the study of neurological disorders. This compound could be used to explore new pathways in the brain or develop treatments for conditions such as Alzheimer’s disease and depression .
Safety And Hazards
properties
IUPAC Name |
1'-(4-ethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-26-17-9-7-16(8-10-17)21(25)23-13-11-22(12-14-23)15-19(24)18-5-3-4-6-20(18)27-22/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHPGOWIQACNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one |
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